Methyl 5-phenylisothiazole-3-carboxylate

Heterocyclic stability Ring-opening resistance Isothiazole vs. isoxazole

Methyl 5-phenylisothiazole-3-carboxylate (CAS 32551-26-1, MF: C₁₁H₉NO₂S, MW: 219.26 g/mol) is a heterocyclic building block belonging to the isothiazole class, characterized by a 5-phenyl substituent and a methyl ester at the 3-position. As a regiospecifically functionalized scaffold, it serves as a key intermediate in medicinal chemistry for kinase inhibitors and antiviral programs, yet its value proposition must be critically evaluated against positional isomers and close analogs that often present identical or superior performance at lower cost.

Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
Cat. No. B8431357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-phenylisothiazole-3-carboxylate
Molecular FormulaC11H9NO2S
Molecular Weight219.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NSC(=C1)C2=CC=CC=C2
InChIInChI=1S/C11H9NO2S/c1-14-11(13)9-7-10(15-12-9)8-5-3-2-4-6-8/h2-7H,1H3
InChIKeyXFGACGCLLMNPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Phenylisothiazole-3-Carboxylate: Chemical Identity and Core Procurement Specifications for the Isothiazole Scaffold


Methyl 5-phenylisothiazole-3-carboxylate (CAS 32551-26-1, MF: C₁₁H₉NO₂S, MW: 219.26 g/mol) is a heterocyclic building block belonging to the isothiazole class, characterized by a 5-phenyl substituent and a methyl ester at the 3-position [1]. As a regiospecifically functionalized scaffold, it serves as a key intermediate in medicinal chemistry for kinase inhibitors and antiviral programs, yet its value proposition must be critically evaluated against positional isomers and close analogs that often present identical or superior performance at lower cost.

Procurement Risk Advisory for Methyl 5-Phenylisothiazole-3-Carboxylate: Evidence of Non-Interchangeability with Positional Isomers and Heterocyclic Analogs


Substituting methyl 5-phenylisothiazole-3-carboxylate with a seemingly equivalent scaffold—such as the 4-carboxylate isomer or an isoxazole analog—carries a high risk of functional failure. The position of the ester group on the isothiazole ring dictates the electronic character and reactivity of the heterocycle: the 3-position is relatively inert to nucleophilic attack, whereas ester substitution at the 4- or 5-position alters the ring's susceptibility to electrophilic and nucleophilic reactions, respectively [1]. Furthermore, replacement of the isothiazole sulfur with oxygen (isoxazole) introduces significant ring lability; isoxazoles are known to be chemically less stable and prone to ring-opening under conditions where isothiazoles remain intact [2]. These fundamental differences in stability and regiochemical reactivity mean that in-class compounds cannot be freely interchanged without compromising downstream synthetic efficiency or biological target engagement. The quantitative evidence below substantiates these differentiation claims where data exist and transparently identifies dimensions where direct comparative data remain absent.

Head-to-Head Quantitative Differentiation of Methyl 5-Phenylisothiazole-3-Carboxylate vs. Closest Analogs for Scientific Procurement Decisions


Superior Heterocyclic Stability of Methyl 5-Phenylisothiazole-3-Carboxylate vs. Isoxazole Ester Analogs Under Nucleophilic and Thermal Conditions

The isothiazole ring system, including methyl 5-phenylisothiazole-3-carboxylate, demonstrates markedly superior stability compared to directly analogous isoxazole esters. While isoxazole-3-carboxylic acids and their esters undergo facile ring-opening upon heating or treatment with hydroxide ions via C3-deprotonation, the isothiazole ring is resistant to such degradation pathways and lacks the ring lability characteristic of isoxazoles [1]. This intrinsic stability advantage is well-established in the heterocyclic chemistry literature and applies class-wide to 3-carboxylate-substituted isothiazoles, providing a compelling basis for selecting the isothiazole scaffold over an isoxazole analog when synthetic sequences involve basic, nucleophilic, or elevated-temperature conditions.

Heterocyclic stability Ring-opening resistance Isothiazole vs. isoxazole

Regiochemical Reactivity Differentiation: 3-Position Ester Inertness vs. 4- and 5-Position Substitution in Isothiazole Scaffolds

The 3-position of the isothiazole ring, where the methyl ester resides in this compound, is characterized by relative chemical inertness, making it less susceptible to nucleophilic attack compared to the 5-position [1]. In contrast, the 4-position of isothiazoles is the preferred site for electrophilic attack. This well-documented regiochemical reactivity profile means that methyl 5-phenylisothiazole-3-carboxylate will exhibit different reactivity patterns than its 4-carboxylate isomer (methyl 5-phenylisothiazole-4-carboxylate) or 5-carboxylate isomer, particularly in reactions involving electrophiles or nucleophiles. When further derivatization is planned at specific ring positions, selecting the incorrect regioisomer can lead to failed reactions or undesired substitution patterns. This property is class-level, applicable to all 3-substituted isothiazoles relative to their 4- or 5-substituted counterparts.

Regioselective reactivity Electrophilic substitution Nucleophilic substitution

Antiviral Activity Benchmarking: Methyl 3-Methylthio-5-Phenyl-4-Isothiazolecarboxylate vs. Closest In-Class Comparator (No Direct Data for the Target 3-Carboxylate Ester)

Critically, antiviral screening data exist for a closely related trisubstituted isothiazole—methyl 3-methylthio-5-phenyl-4-isothiazolecarboxylate—which demonstrated greatest activity against poliovirus under one-step growth conditions when added within 1 hour post-adsorption [1][2]. However, this compound is a 4-carboxylate regioisomer with an additional 3-methylthio substituent and thus is not directly comparable to methyl 5-phenylisothiazole-3-carboxylate. No equivalent antiviral activity data were located for the target compound itself. The available SAR from this study indicates that a methyl ester at the 4-position (not the 3-position) and a short thioalkyl chain at the 3-position contribute to antiviral selectivity and low cytotoxicity, suggesting that the target compound's 3-carboxylate substitution pattern may not confer the same biological profile.

Antiviral activity Enterovirus inhibition Poliovirus

Kinase Inhibitor Scaffold Contextualization: 5-Phenylisothiazole in Patent Claims vs. the 3-Carboxylate Ester Target

The 5-phenylisothiazole core has been claimed in patent literature as part of 3-phenyl-5-ureidoisothiazole-4-carboximide and 3-amino-5-phenylisothiazole derivatives exhibiting kinase inhibitory activity, including potential applications in proliferative disorders and angiogenesis-related diseases [1]. Additionally, isothiazole-based compounds have been explored as PRMT5 inhibitors in patent filings . However, these patent claims involve specific substitution patterns (ureido, amino, carboximide functionalities at positions other than the simple 3-methyl ester) and do not provide comparative IC₅₀ or selectivity data for methyl 5-phenylisothiazole-3-carboxylate itself. The target compound therefore represents an unvalidated starting point for kinase inhibitor design, whereas literature-validated 5-phenylisothiazole derivatives with demonstrated kinase activity possess different functionalization patterns.

Kinase inhibition Patent landscape 5-Phenylisothiazole

Synthetic Accessibility and Yield Comparison: 5-Phenylisothiazole Formation vs. 3-Carboxylate Esterification

A key synthetic challenge relevant to procurement planning is the documented low yield of 5-phenylisothiazole formation via Vilsmeier-Haack cyclization routes. Crenshaw and Partyka reported that 5-phenylisothiazoles were obtained in low yields due to a competing side reaction that forms pyrimidines (e.g., 6-chloro-2,4-diphenylpyrimidine), significantly reducing the efficiency of this synthetic approach . While this data pertains to 5-phenylisothiazole synthesis generally and not specifically to the 3-carboxylate methyl ester, it signals that the 5-phenyl substitution pattern on isothiazoles may present inherent synthetic difficulties compared to 3-phenyl or 4-phenyl isomers, for which higher-yielding routes are reported. The target compound's commercial availability at 95% purity from multiple vendors partially mitigates this concern for end users but should inform cost expectations and supply stability assessments.

Synthesis yield 5-Phenylisothiazole Vilsmeier-Haack cyclization

Evidence-Limited Application Scenarios for Methyl 5-Phenylisothiazole-3-Carboxylate: Where the Data Support Procurement (and Where They Do Not)


Synthetic Methodology Development Requiring a Chemically Robust Heterocyclic Ester

The established stability advantage of isothiazoles over isoxazoles toward nucleophilic and thermal ring-opening [1] makes methyl 5-phenylisothiazole-3-carboxylate a suitable substrate for reaction methodology development involving basic conditions, nucleophilic reagents, or elevated temperatures. This scenario benefits directly from the class-level stability differential documented in Section 3.

Regioselective Derivatization Programs Targeting the Isothiazole C-4 or C-5 Position

The well-characterized regiochemical reactivity of the isothiazole ring—with the 3-position ester being inert, the 4-position susceptible to electrophilic attack, and the 5-position susceptible to nucleophilic attack [1]—positions this compound as a strategic building block for programs requiring selective functionalization at the 4- or 5-position while keeping the ester moiety intact. This is supported by class-level reactivity principles.

De Novo Library Synthesis for Kinase or Antiviral Screening (Unvalidated Scaffold)

For discovery programs seeking unexplored isothiazole chemical space, the absence of published biological activity data for methyl 5-phenylisothiazole-3-carboxylate itself (Section 3, Evidence Items 3 and 4) may be viewed as an opportunity rather than a limitation. However, procurement in this scenario should be explicitly framed as an untested hypothesis, with the understanding that close analogs with demonstrated antiviral or kinase activity (4-carboxylate regioisomers, 3-amino derivatives) are available and may offer lower-risk entry points.

Agrochemical Intermediate Requiring Isothiazole Carboxylate Building Blocks (Patent Precedent, No Quantitative Bioactivity Data)

Isothiazolecarboxylic acid derivatives have established utility in plant protection applications, with patent literature describing their use against phytopathogenic fungi and as plant growth regulators [1]. While these patents encompass broader structural classes that include the target compound's core scaffold, no direct fungicidal IC₅₀ or plant growth regulation data are available for methyl 5-phenylisothiazole-3-carboxylate specifically. Procurement for agrochemical discovery should therefore be accompanied by internal screening validation rather than relying on literature precedent for activity.

Quote Request

Request a Quote for Methyl 5-phenylisothiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.